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The homologous transcriptional coactivators, CREB-binding protein (CBP) and p300, are
crucial regulators of gene expression and other cellular processes through their intrinsic
histone acetyltransferase (HAT) activity. They acetylate a wide array of histone and non-histone
protein substrates, influencing chromatin structure, protein activity, and signal transduction. The
identification and validation of novel p300/CBP substrates are paramount for understanding
their roles in health and disease and for the development of targeted therapeutics. This guide
provides a comparative overview of key in vivo techniques for validating these substrates,
complete with experimental protocols and supporting data.

Comparison of In Vivo Validation Techniques

The validation of a protein as a bona fide substrate of p300/CBP in a cellular context requires
rigorous experimental approaches. Below is a comparison of three widely used techniques: Co-
Immunoprecipitation (Co-1P), Chromatin Immunoprecipitation followed by Sequencing (ChIP-
seq), and Quantitative Mass Spectrometry.
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Quantitative
Mass

Spectrometry

Identifies and
quantifies post-
translational
modifications,
including
acetylation, on a
proteome-wide
scale. Often uses
stable isotope
labeling (SILAC)
or label-free

methods.

Unbiased,
proteome-wide
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acetylation sites.
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quantitative
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changes in
acetylation upon
p300/CBP
perturbation. Can
identify both
histone and non-
histone

substrates.[1]
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the responsible
acetyltransferase
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experiments
(e.g., using
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knockouts).

High

Experimental Protocols
Co-Immunoprecipitation (Co-IP) for p300/CBP

Interaction

This protocol describes the immunoprecipitation of a target protein to identify its interaction with
p300 or CBP in vivo.

Materials:

o Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

e Antibody against p300 or CBP

e Antibody against the putative substrate protein

e Protein A/G magnetic beads

e Wash buffer (e.g., PBS with 0.1% Tween-20)

 Elution buffer (e.qg., glycine-HCI, pH 2.5 or SDS-PAGE sample buffer)
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SDS-PAGE gels and Western blotting reagents

Procedure:

Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer for 30 minutes on
ice.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular
debris. Transfer the supernatant to a new tube.

Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle
rotation to reduce non-specific binding.

Immunoprecipitation: Remove the beads by centrifugation or with a magnetic rack. Add the
primary antibody (anti-p300/CBP or anti-substrate) to the pre-cleared lysate and incubate
overnight at 4°C with gentle rotation.

Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4
hours at 4°C to capture the antibody-protein complexes.

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold
wash buffer.

Elution: Elute the bound proteins from the beads using elution buffer.

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using
antibodies against p300/CBP and the putative substrate.

Chromatin Immunoprecipitation followed by Sequencing
(ChiIP-seq)

This protocol outlines the general steps for performing ChiP-seq to identify genomic regions
acetylated by p300/CBP.

Materials:

Formaldehyde for cross-linking
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Glycine to quench cross-linking

Cell lysis and nuclear lysis buffers

Sonicator or micrococcal nuclease for chromatin fragmentation

Antibody against H3K27ac (a common mark of p300/CBP activity) or against p300/CBP itself
Protein A/G magnetic beads

Wash buffers with increasing stringency

Elution buffer

Proteinase K and RNase A

DNA purification kit

Reagents for library preparation for next-generation sequencing

Procedure:

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the
reaction with glycine.

Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Lyse the nuclei to
release chromatin.

Chromatin Fragmentation: Shear the chromatin to an average size of 200-600 bp using
sonication or enzymatic digestion.

Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27ac or
p300/CBP overnight at 4°C.

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin
complexes.
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Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to
remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
formaldehyde cross-links by heating in the presence of a high salt concentration.

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a
DNA purification Kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling
algorithms to identify enriched regions.

Quantitative Mass Spectrometry for Acetylome Analysis

This protocol provides a general workflow for the quantitative analysis of protein acetylation

using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

Materials:

SILAC-compatible cell culture medium and dialyzed fetal bovine serum
"Heavy" and "light" isotopes of arginine and lysine

Cell lysis buffer with deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
Trypsin for protein digestion

Materials for peptide fractionation (e.g., strong cation exchange or high pH reversed-phase
chromatography)

Antibody-based acetyl-lysine peptide enrichment kit

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:
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e SILAC Labeling: Culture two cell populations in parallel: one in "light" medium and the other
in "heavy" medium containing heavy isotopes of arginine and lysine.

o Perturbation: Treat one cell population with a p300/CBP inhibitor or use a
knockout/knockdown cell line, while the other serves as a control.

e Cell Lysis and Protein Digestion: Harvest and combine equal amounts of protein from both
cell populations. Lyse the cells and digest the proteins into peptides using trypsin.

o Peptide Fractionation: Fractionate the peptide mixture to reduce complexity.

o Acetyl-peptide Enrichment: Use an antibody that specifically recognizes acetylated lysine
residues to enrich for acetylated peptides.

o LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

o Data Analysis: Use specialized software to identify the acetylated peptides and quantify the
relative abundance of "heavy" and "light" forms, which reflects the change in acetylation
upon p300/CBP perturbation.

Quantitative Data Presentation

Table 1: Comparison of p300 and CBP Histone H3
Acetylation Specificity in vitro

The following table summarizes the kinetic parameters for the acetylation of different lysine
residues on histone H3 by p300 and CBP, highlighting their distinct substrate preferences. Data
is derived from in vitro studies and indicates that while both enzymes can acetylate the same
residues, their efficiencies differ significantly.
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kcat/Km (M-1s-

Substrate Enzyme kcat (s-1) Km (uM) 1)
H3K14 p300 0.022 25 8,800
CBP 0.013 2.9 4,560

H3K18 p300 0.015 1.8 8,333
CBP 0.054 3.6 14,990

H3K23 p300 0.009 3.0 3,000
CBP 0.021 7.5 2,840

Data adapted from a study on the differential specificity of p300 and CBP.[2]

Table 2: Selected Non-Histone Substrates of p300/CBP

This table lists some of the well-validated non-histone substrates of p300/CBP and their

associated biological functions.

Substrate Function Key Cellular Processes
Cell cycle arrest, apoptosis,
p53 Tumor suppressor .
DNA repair[3]
o Cytokine signaling, cell growth,
STAT3 Transcription factor )
apoptosis[4]
] o ) Whnt signaling pathway, cell
B-catenin Transcriptional coactivator o
fate determination[5]
o cAMP signaling, learning and
CREB Transcription factor i
memory, gluconeogenesis
o Hypoxia response,
HIF1a Transcription factor

angiogenesis

Autophagy-related proteins
(e.g., ATG5, ATG7, LC3)

Core autophagy machinery

Autophagy, cellular

homeostasis
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Caption: Overview of a generic p300/CBP signaling pathway.
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Caption: Experimental workflow for in vivo validation of p300/CBP substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3756530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3756530/
https://www.ebi.ac.uk/pride/archive/projects/PXD005252
https://www.encodeproject.org/documents/6ecd8240-a351-479b-9de6-f09ca3702ac3/@@download/attachment/ChIP-seq_Protocol_v011014.pdf
https://www.tandfonline.com/doi/abs/10.1128/mcb.23.21.7611-7627.2003
https://www.benchchem.com/product/b10783161#validation-of-novel-p300-cbp-substrates-in-vivo
https://www.benchchem.com/product/b10783161#validation-of-novel-p300-cbp-substrates-in-vivo
https://www.benchchem.com/product/b10783161#validation-of-novel-p300-cbp-substrates-in-vivo
https://www.benchchem.com/product/b10783161#validation-of-novel-p300-cbp-substrates-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10783161?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

